1-Methyl-2-(2-methylpent-4-en-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(2-methylpent-4-en-2-yl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methyl group and a 2-methylpent-4-en-2-yl substituent on the indole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(2-methylpent-4-en-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the alkylation of indole with 2-methylpent-4-en-2-yl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the synthesis may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(2-methylpent-4-en-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
1-Methyl-2-(2-methylpent-4-en-2-yl)-1H-indole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-methylpent-4-en-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: Lacks the 2-methylpent-4-en-2-yl substituent, resulting in different chemical and biological properties.
2-Methylindole: Has a methyl group at the 2-position but lacks the additional substituent on the indole ring.
3-Methylindole: Features a methyl group at the 3-position, leading to distinct reactivity and applications.
Uniqueness
1-Methyl-2-(2-methylpent-4-en-2-yl)-1H-indole is unique due to the presence of both a methyl group and a 2-methylpent-4-en-2-yl substituent on the indole ring. This combination of substituents can impart unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
683800-13-7 |
---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-methyl-2-(2-methylpent-4-en-2-yl)indole |
InChI |
InChI=1S/C15H19N/c1-5-10-15(2,3)14-11-12-8-6-7-9-13(12)16(14)4/h5-9,11H,1,10H2,2-4H3 |
InChI Key |
KDOMKWMFRCQVKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)C1=CC2=CC=CC=C2N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.